![molecular formula C23H29N3O2 B5657738 8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657738.png)
8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirocyclic compounds, particularly those incorporating diazaspiro decane frameworks, are of significant interest due to their pharmacological properties and potential as therapeutic agents. Such compounds have been synthesized and evaluated for various biological activities, including antihypertensive, anti-leukemic, and antiviral activities, among others. The specific structure of "8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one" suggests it may offer unique chemical and biological properties worth exploring.
Synthesis Analysis
The synthesis of related diazaspiro[4.5]decane derivatives typically involves multi-step pathways starting from basic heterocyclic frameworks. For example, 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was synthesized via a multi-step pathway starting from 2-nitroaniline, indicating the complexity and the synthetic versatility of such compounds (Guillon et al., 2020).
Molecular Structure Analysis
The molecular structure of diazaspiro decane derivatives is characterized by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS. These techniques provide detailed insights into the arrangement of atoms within the molecule, essential for understanding its reactivity and interactions with biological targets.
Chemical Reactions and Properties
Diazaspiro[4.5]decane derivatives engage in a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. For instance, reactions involving nitrilimides and 3-aryliden-2(3H)-furanone derivatives have been used to synthesize 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, demonstrating the versatility of spirocyclic compounds in chemical synthesis (Farag et al., 2008).
Propiedades
IUPAC Name |
8-(1-methylpyrrole-2-carbonyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-24-13-6-10-20(24)22(28)25-15-11-23(12-16-25)17-21(27)26(18-23)14-5-9-19-7-3-2-4-8-19/h2-4,6-8,10,13H,5,9,11-12,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPQQNCXZXXBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

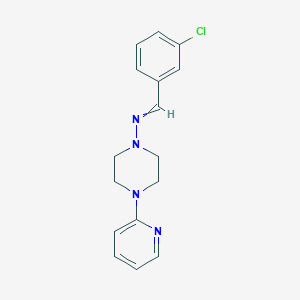
![1-[(5-bromo-2-furyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5657666.png)

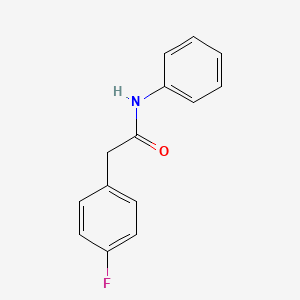
![4-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B5657688.png)
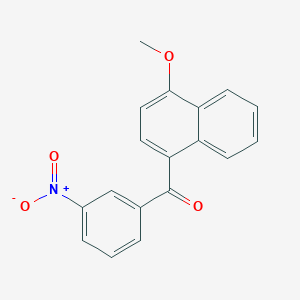
![(2-fluorobenzyl)methyl{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5657696.png)

![6-allyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5657711.png)
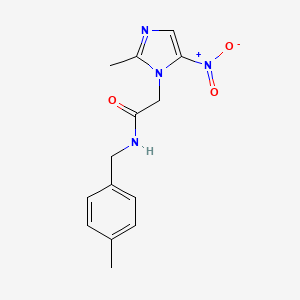
![N-cyclopropyl-3-[5-(5-methoxy-2-furoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5657730.png)
![1-[4-(3,4-dimethylphenoxy)benzyl]-3-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B5657733.png)
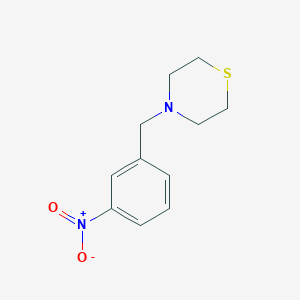
![5-isobutyl-1'-(5-methoxy-2-furoyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657759.png)